2,2-diethyl-3-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
2,2-diethyl-3-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound belonging to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with diethyl and methoxyphenyl groups. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diethyl-3-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with anthranilic acid under acidic conditions to yield the desired quinazolinone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards.
Chemical Reactions Analysis
Types of Reactions
2,2-diethyl-3-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinazolinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Quinazolinone derivatives with various oxidation states.
Reduction: Reduced quinazolinone compounds.
Substitution: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-diethyl-3-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydroquinazolin-4(1H)-one: The parent compound without the diethyl and methoxyphenyl substitutions.
4-methoxyphenylquinazolinone: A similar compound with only the methoxyphenyl group.
Diethylquinazolinone: A compound with only the diethyl substitution.
Uniqueness
2,2-diethyl-3-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one is unique due to the combination of diethyl and methoxyphenyl groups, which confer specific chemical and biological properties. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H22N2O2 |
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Molecular Weight |
310.4 g/mol |
IUPAC Name |
2,2-diethyl-3-(4-methoxyphenyl)-1H-quinazolin-4-one |
InChI |
InChI=1S/C19H22N2O2/c1-4-19(5-2)20-17-9-7-6-8-16(17)18(22)21(19)14-10-12-15(23-3)13-11-14/h6-13,20H,4-5H2,1-3H3 |
InChI Key |
SFNQOGDRQDZZFF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)OC)CC |
solubility |
16.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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